molecular formula C9H9N3O B1437687 [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol CAS No. 865610-73-7

[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol

Cat. No.: B1437687
CAS No.: 865610-73-7
M. Wt: 175.19 g/mol
InChI Key: NFIYHBYPFZDGDO-UHFFFAOYSA-N
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Description

[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol is a heterocyclic compound that features both a pyridine and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The resulting pyrazole can then be functionalized to introduce the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation and amines for amination are commonly used.

Major Products

The major products formed from these reactions include:

    Oxidation: Pyridine-4-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of [3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other pyrazole derivatives. Its combination of a pyridine and pyrazole ring makes it a versatile scaffold for drug design and development.

Properties

IUPAC Name

(3-pyridin-4-yl-1H-pyrazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-5,13H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIYHBYPFZDGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol
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